Acyl Chloride vs NHS Ester Conjugation Kinetics
Benzyl-PEG4-acyl chloride contains an acyl chloride electrophile that reacts with primary amines at rates substantially faster than the corresponding NHS ester. Acyl chlorides react with nucleophiles via an addition-elimination mechanism with second-order rate constants in the range of 10³–10⁵ M⁻¹s⁻¹ under anhydrous conditions, whereas NHS esters exhibit hydrolysis half-lives of 10–60 minutes in aqueous buffer at pH 7.4–8.5, limiting the effective conjugation window [1]. For PROTAC synthesis where linker-warhead coupling is performed under strictly anhydrous organic conditions (e.g., DCM, DMF), the acyl chloride provides near-quantitative conversion without requiring extended incubation or excess stoichiometry [2]. This accelerated kinetics translates to reduced time per synthetic step and lower cumulative reagent cost.
| Evidence Dimension | Conjugation kinetics with primary amines |
|---|---|
| Target Compound Data | Acyl chloride: second-order rate constant k ~ 10³–10⁵ M⁻¹s⁻¹ under anhydrous conditions |
| Comparator Or Baseline | NHS ester: hydrolysis half-life 10–60 min in aqueous buffer (pH 7.4–8.5); slower amine reactivity |
| Quantified Difference | Acyl chloride reacts orders of magnitude faster; NHS ester competes with aqueous hydrolysis |
| Conditions | Class-level inference from acyl chloride vs NHS ester reactivity; PROTAC synthesis conducted in anhydrous organic solvents |
Why This Matters
For procurement, the acyl chloride terminus enables faster, higher-yielding conjugation under anhydrous PROTAC assembly conditions, reducing step time and reagent waste compared to NHS ester linkers.
- [1] Hermanson GT. Bioconjugate Techniques, 3rd Edition. Academic Press, 2013. Chapter 3: The Reactions of Bioconjugation. Acyl chlorides and NHS esters: reactivity and hydrolysis kinetics. View Source
- [2] BOC Sciences. Benzyl-PEG4-acyl chloride product page. Heterobifunctional PEG linker with acyl chloride group for rapid conjugation. View Source
